

The Dual-Action Anxiolytic: A Technical Guide to TCS1105

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Compound of Interest

Compound Name: TCS1105

Cat. No.: B168558

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Abstract

TCS1105 is a novel psychoactive compound that has garnered significant interest for its unique pharmacological profile. As a selective ligand for the γ -aminobutyric acid type A (GABA-A) benzodiazepine receptor (BZR), it exhibits a dual mechanism of action, functioning as an agonist at $\alpha 2$ subunit-containing receptors while simultaneously acting as an antagonist at those containing the $\alpha 1$ subunit. This distinct activity profile translates to potent anxiolytic effects without the sedative and motor-impairing side effects commonly associated with classical benzodiazepines. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **TCS1105**, including detailed experimental protocols and visual representations of its mechanism of action.

Chemical Structure and Physicochemical Properties

TCS1105, chemically known as N-[(4-Fluorophenyl)methyl]- α -oxo-1H-indole-3-acetamide, is an indole-3-glyoxylamide derivative. Its chemical structure is characterized by a central indole scaffold linked to a glyoxylamide moiety, which in turn is substituted with a 4-fluorobenzyl group.

Table 1: Physicochemical Properties of **TCS1105**

Property	Value	Reference
Chemical Name	N-[(4-Fluorophenyl)methyl]- α -oxo-1H-indole-3-acetamide	[1][2]
Molecular Formula	C ₁₇ H ₁₃ FN ₂ O ₂	[1][3]
Molecular Weight	296.3 g/mol	[1][3]
CAS Number	185391-33-7	[1][3]
Appearance	White to off-white solid	[4]
Purity	≥99% (HPLC)	[1][5]
Solubility	Soluble to 100 mM in DMSO and to 20 mM in ethanol	[2][5]
SMILES	<chem>O=C(C(NCC1=CC=C(F)C=C1)=O)C2=CNC3=CC=CC=C32</chem>	[1]
InChI Key	VWCCHJFFYCGXFL-UHFFFAOYSA-N	[1]
Storage	Store at room temperature	[1][2]

Biological Activity and Mechanism of Action

TCS1105's primary biological activity is the modulation of GABA-A receptors, the main inhibitory neurotransmitter receptors in the central nervous system. Its unique profile as a selective α 2 agonist and α 1 antagonist at the benzodiazepine binding site is responsible for its distinct pharmacological effects.

Table 2: Biological Activity of **TCS1105**

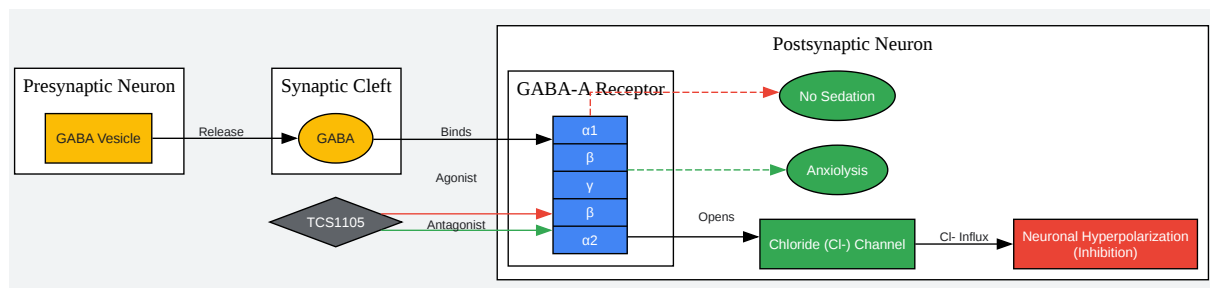
Parameter	Value	Target	Comments	Reference
Ki	118 nM	GABA-A receptor ($\alpha 2$ subunit)	Agonist activity	[1][5]
Ki	245 nM	GABA-A receptor ($\alpha 1$ subunit)	Antagonist activity	[1][5]
In vivo effect	Reduces anxiety-like behavior	-	Anxiolytic	[4]
In vivo effect	Lacks sedative activity	-	-	[1]

Signaling Pathway

GABA-A receptors are ligand-gated ion channels that, upon binding of GABA, open to allow the influx of chloride ions (Cl⁻). This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.

Benzodiazepines and compounds like **TCS1105** bind to an allosteric site on the receptor, modulating the effect of GABA.

The differential effects of **TCS1105** are attributed to the distinct roles of the $\alpha 1$ and $\alpha 2$ subunits in mediating the effects of benzodiazepines. Agonism at $\alpha 2$ -containing GABA-A receptors is primarily associated with anxiolytic and mood-stabilizing effects, while agonism at $\alpha 1$ -containing receptors is linked to sedation, amnesia, and motor impairment. By selectively activating $\alpha 2$ -containing receptors and blocking $\alpha 1$ -containing receptors, **TCS1105** achieves anxiolysis without the common side effects of non-selective benzodiazepines.



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Caption: Signaling pathway of **TCS1105** at the GABA-A receptor.

Experimental Protocols

Synthesis of TCS1105 (General Method for Indole-3-glyoxylamides)

The synthesis of **TCS1105** can be achieved through a two-step process involving the acylation of indole followed by amidation.

Materials:

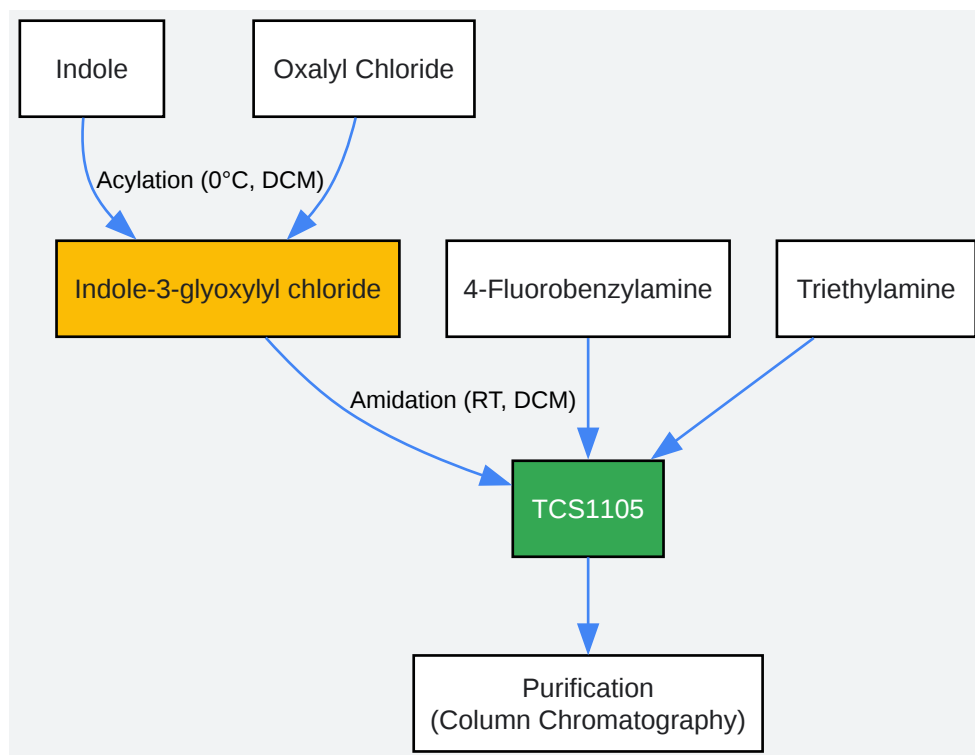
- Indole
- Oxalyl chloride
- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
- 4-Fluorobenzylamine
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Anhydrous sodium sulfate

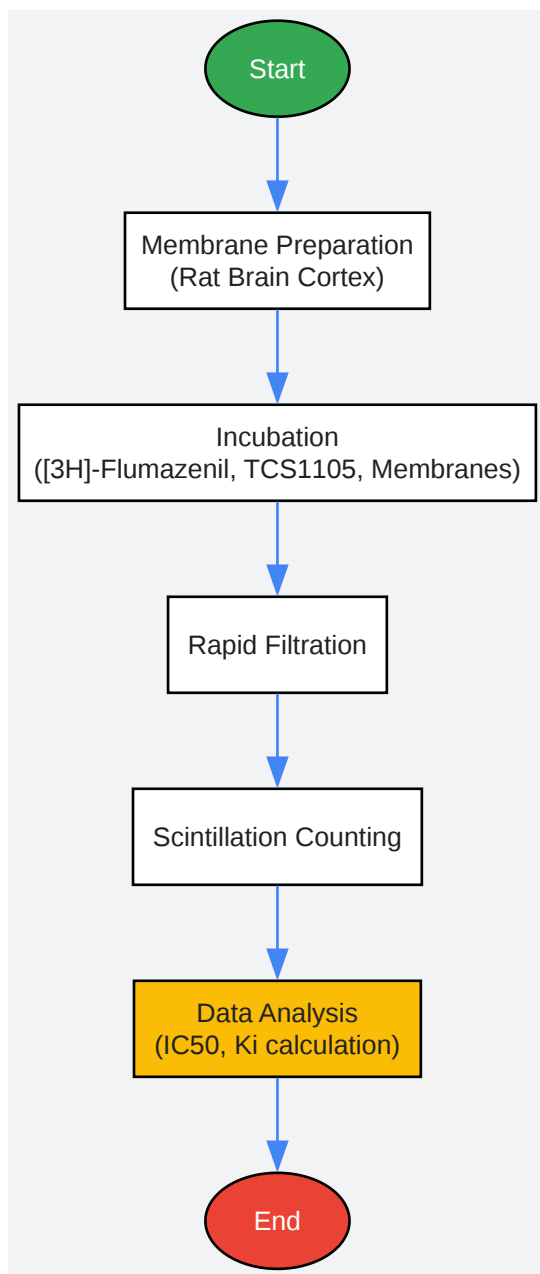
- Silica gel for column chromatography
- Standard organic synthesis glassware
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- Formation of Indole-3-glyoxylyl chloride:
 - Dissolve indole (1 equivalent) in anhydrous DCM or THF under an inert atmosphere.
 - Cool the solution to 0 °C using an ice bath.
 - Slowly add oxalyl chloride (1.1 equivalents) dropwise to the cooled solution.
 - Stir the reaction mixture at 0 °C for 2-3 hours. The formation of a yellow precipitate indicates the formation of the indole-3-glyoxylyl chloride intermediate.
- Amidation:
 - In a separate flask, dissolve 4-fluorobenzylamine (1 equivalent) and TEA or DIPEA (2 equivalents) in anhydrous DCM or THF.
 - Slowly add the solution of the amine and base to the suspension of indole-3-glyoxylyl chloride at 0 °C.
 - Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up and Purification:
 - Upon completion, quench the reaction with water.
 - Separate the organic layer and wash it successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield pure **TCS1105**.





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- To cite this document: BenchChem. [The Dual-Action Anxiolytic: A Technical Guide to TCS1105]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b168558#chemical-structure-and-properties-of-tcs1105]

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